Isosarpan

Content Navigation

CAS Number

Product Name

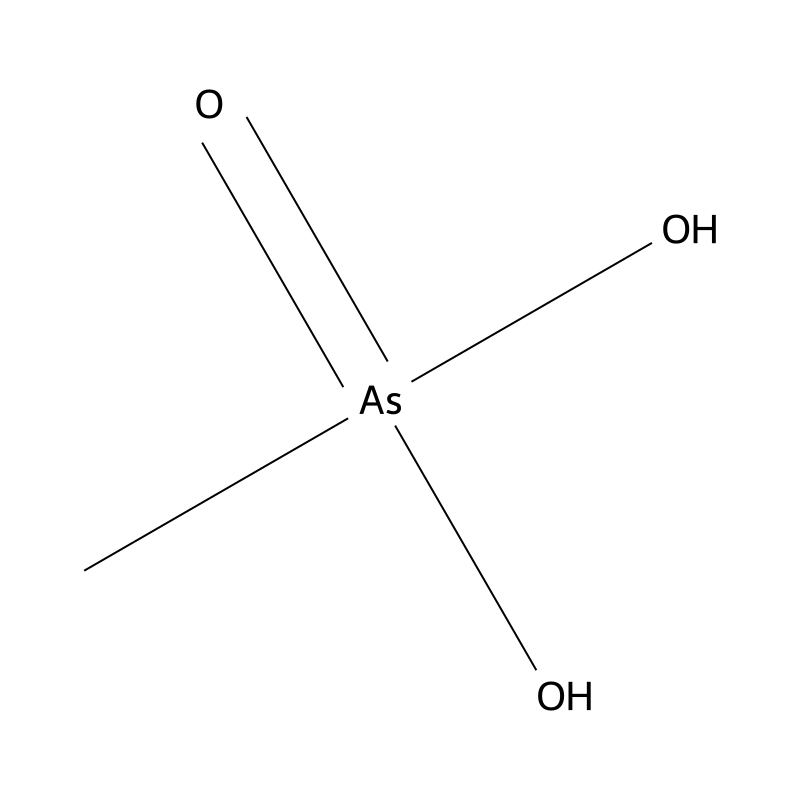

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Rauvolfia serpentina: Source of Sarpagan-Alkaloids

Rauvolfia serpentina, commonly known as Indian snakeroot or Sarpagandha, is a perennial shrub belonging to the Apocynaceae family [1]. It is a plant of exceptional medicinal value, traditionally used for centuries in Ayurvedic medicine to treat a variety of ailments, including snake bites, hypertension, and mental disorders [2] [1].

The therapeutic properties are primarily due to its rich and diverse profile of monoterpenoid indole alkaloids (MIAs) [1] [3]. The plant produces dozens of indole alkaloids, with the sarpagan and ajmalan-type alkaloids being of significant clinical importance [3]. Key alkaloids include:

- Ajmaline: A class Ia antiarrhythmic drug used to diagnose Brugada syndrome [4].

- Reserpine: An antihypertensive agent [2] [1].

- Ajmalicine: Used for circulatory disorders [1].

- Serpentine: Also possesses medicinal properties [1].

The structural complexity of these alkaloids has made their total chemical synthesis challenging, and they are still primarily obtained through extraction from cultivated R. serpentina plants [4].

The Ajmaline Biosynthetic Pathway

The ajmaline biosynthesis pathway in Rauvolfia serpentina is a landmark in plant natural product research. Recent studies in 2024 have fully elucidated this nearly 20-step pathway, identifying the last two missing enzymes [4]. The pathway begins with universal precursors and branches into side routes, with the sarpagan-ajmalan pathway being a major branch.

The diagram below outlines the core biosynthetic pathway from a key intermediate to ajmaline and its derivatives, highlighting the enzymes involved in each step.

Core biosynthetic pathway from polyneuridine aldehyde to ajmaline and Nβ-methylajmaline in Rauvolfia serpentina.

Key Enzymes and Recent Discoveries

The pathway involves a series of specialized enzymes, including cytochromes P450, acetyltransferases, reductases, and methyltransferases. The table below summarizes the function and key characteristics of the major enzymes.

Table 1: Key Enzymes in the Ajmaline Biosynthetic Pathway

| Enzyme (Abbreviation) | Type | Catalytic Function | Key Characteristics |

|---|---|---|---|

| Strictosidine Synthase (STR) [5] | Pictet–Spenglerase | Condenses tryptamine and secologanin to form strictosidine. | Central precursor to all MIAs; has a six-bladed β-propeller fold [5]. |

| Strictosidine β-Glucosidase (SGD) [5] [6] | Glucosidase | Hydrolyzes strictosidine to release the reactive aglycone. | Has a (β/α)8 barrel fold; initiates the diversification of MIAs [5]. |

| Sarpagan Bridge Enzyme (SBE) [4] | Cytochrome P450 | Oxidatively cyclizes geissoschizine to polyneuridine aldehyde. | Key step in forming the sarpagan skeleton. |

| Polyneuridine Aldehyde Esterase (PNAE) [4] | Esterase | Removes the carbomethoxyl group from polyneuridine aldehyde. | Gatekeeper enzyme committing the pathway towards ajmaline. |

| Vinorine Synthase (VS) [5] [4] | BAHD Acyltransferase | Acetylates the intermediate to form vinorine. | First BAHD superfamily enzyme with a solved 3D structure [5]. |

| Vinorine Hydroxylase (VH) [4] | Cytochrome P450 | Hydroxylates vinorine to produce vomilenine. | Introduces a key hydroxyl group for downstream steps. |

| Vomilenine Reductase (VR) [4] | CAD-like Reductase | Reduces the 1,2-imine bond of vomilenine. | Newly characterized in 2024; specific for the 1,2-position before 19,20-reduction [4]. |

| Dihydrovomilenine Reductase (DHVR) [4] | CAD-like Reductase | Reduces the 19,20-double bond of 1,2-dihydrovomilenine. | Newly characterized in 2024; also known as RsRR4; has higher affinity for the 1,2-reduced substrate [4]. |

| 17-O-Acetylnorajmaline Esterase (AAE) [4] | Esterase | Hydrolyzes the acetyl group to form norajmaline. | Two root-expressing isoforms (AAE1, AAE2) were recently identified [4]. |

| Norajmaline N-Methyltransferase (NNMT) [7] | γ-Tocopherol-like N-Methyltransferase | Methylates norajmaline to form ajmaline. | Final step in main ajmaline biosynthesis; part of a unique N-methyltransferase family [7]. |

Experimental Protocols for Key Investigations

For researchers aiming to study these pathways, here are detailed methodologies for core experimental approaches.

Gene Identification and Cloning

- Objective: To identify and isolate candidate genes involved in alkaloid biosynthesis.

- Methodology:

- Transcriptome Analysis: Utilize publicly available R. serpentina transcriptomic data (e.g., from the PhytoMetaSyn project or Medicinal Plant Genomics Resource) to identify highly expressed genes in root tissues [8] [4].

- Phylogenetic Screening: Perform a BLAST search using known MIA biosynthetic genes (e.g., from Catharanthus roseus) as queries. Construct a phylogenetic tree of related enzyme families (e.g., CAD-like reductases) to pinpoint candidate genes specific to R. serpentina [4].

- Molecular Cloning: Isolate total RNA from R. serpentina roots, reverse-transcribe to cDNA, and use PCR with gene-specific primers to amplify the full-length coding sequence. Clone the product into a standard sequencing vector [6].

Functional Characterization of Enzymes

- Objective: To verify the catalytic activity of a putative enzyme.

- Methodology:

- Heterologous Expression: Subclone the candidate cDNA into a protein expression vector (e.g., pQE-2 for E. coli), often with an N-terminal 6xHis-tag for purification [6]. Transform into a suitable host like E. coli strain M15 and induce protein expression with IPTG [6].

- Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA column) followed by size-exclusion chromatography for polishing [6].

- In vitro Enzyme Assay: Incubate the purified enzyme with a suspected substrate (e.g., vomilenine for VR/DHVR) in an appropriate buffer. The reaction mixture is typically analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect the formation of a product based on its specific mass and retention time [4]. For novel compounds, Nuclear Magnetic Resonance (NMR) is used for structural confirmation [4].

Heterologous Pathway Reconstitution

- Objective: To produce the target alkaloid in a microbial host like yeast.

- Methodology:

- Strain Engineering: Use Saccharomyces cerevisiae as a chassis. Assemble expression cassettes for multiple R. serpentina genes (e.g., SBE, PNAE, VS, VH, VR, DHVR, AAE, NNMT) and integrate them into the yeast genome [4].

- De Novo Biosynthesis: Engineered yeast can synthesize ajmaline from simple carbon sources if the upstream MIA pathway is also engineered [4].

- Feeding Assays: Alternatively, feed a late-stage intermediate (e.g., 19E-geissoschizine) to yeast strains expressing a subset of enzymes to confirm the functionality of specific pathway segments [4].

- Product Analysis: Quantify alkaloid production from cultured yeast broths using LC-MS/MS and compare to authentic standards [4].

Comparative and Quantitative Data

Metabolic Diversity and Evolution

Research using differential network analysis has revealed that R. serpentina exhibits greater evolutionary complexity and robustness in its secondary metabolism compared to Catharanthus roseus, despite both being Apocynaceae members and sharing the upstream TIA pathway [8] [9]. This complexity, driven by key genes with significant differences in network connectivity, underlies the species-specific synthesis of root-indole alkaloids like ajmaline in R. serpentina [8].

Table 2: Key Alkaloids and Their Biological Activities in Rauvolfia serpentina

| Alkaloid | Primary Biological Activity | Clinical/Research Application |

|---|---|---|

| Ajmaline [4] | Class Ia Antiarrhythmic | Diagnosis of Brugada syndrome [4]. |

| Reserpine [2] [1] | Antihypertensive | Treatment of hypertension; depletes catecholamines. |

| Ajmalicine [1] | Vasodilatory | Improves cerebral blood flow, used for circulatory disorders. |

| Serpentine [1] | Sedative | Contributes to the overall therapeutic profile. |

| Yohimbine [1] | α2-adrenergic antagonist | Used for certain types of erectile dysfunction. |

Research Implications and Future Directions

The completion of the ajmaline pathway opens several advanced research avenues:

- Metabolic Engineering: The entire pathway can be engineered into microbial hosts (e.g., yeast) for sustainable and scalable production of ajmaline and related alkaloids, reducing dependence on field-cultivated plants [4].

- Enzyme Engineering: With the 3D structures of several key enzymes known (e.g., STR, VS), protein engineering can be employed to alter substrate specificity or create enzymes that produce novel, "non-natural" alkaloids with potentially improved pharmaceutical properties [3] [5].

- Discovery of Side-Routes: The presence of enzymes like raucaffricine glucosidase (RG), which hydrolyzes raucaffricine back to vomilenine, indicates a complex network of side routes that may lead to other valuable compounds, warranting further exploration [6].

References

- 1. - Wikipedia Rauvolfia serpentina [en.wikipedia.org]

- 2. Pollen Cryopreservation Protocol for Rauvolfia serpentina [link.springer.com]

- 3. Sarpagan-Ajmalan-Type Indoles: Biosynthesis , Structural Biology... [pubmed.ncbi.nlm.nih.gov]

- 4. De novo biosynthesis of antiarrhythmic... | Nature Communications [nature.com]

- 5. The molecular architecture of major enzymes from ajmaline... [link.springer.com]

- 6. Heterologous expression, purification, crystallization and preliminary... [pmc.ncbi.nlm.nih.gov]

- 7. N-methyltransferases involved in ajmaline and... Rauvolfia serpentina [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Differential Network Analysis Reveals Evolutionary... [frontiersin.org]

- 9. (PDF) Differential Network Analysis Reveals Evolutionary Complexity in... [academia.edu]

Isosarpan spectroscopic characterization

Isosarpan: Core Identification

The table below consolidates the key information available for this compound. [1]

| Attribute | Description |

|---|---|

| Type | A drug combination, not a single molecule [1] |

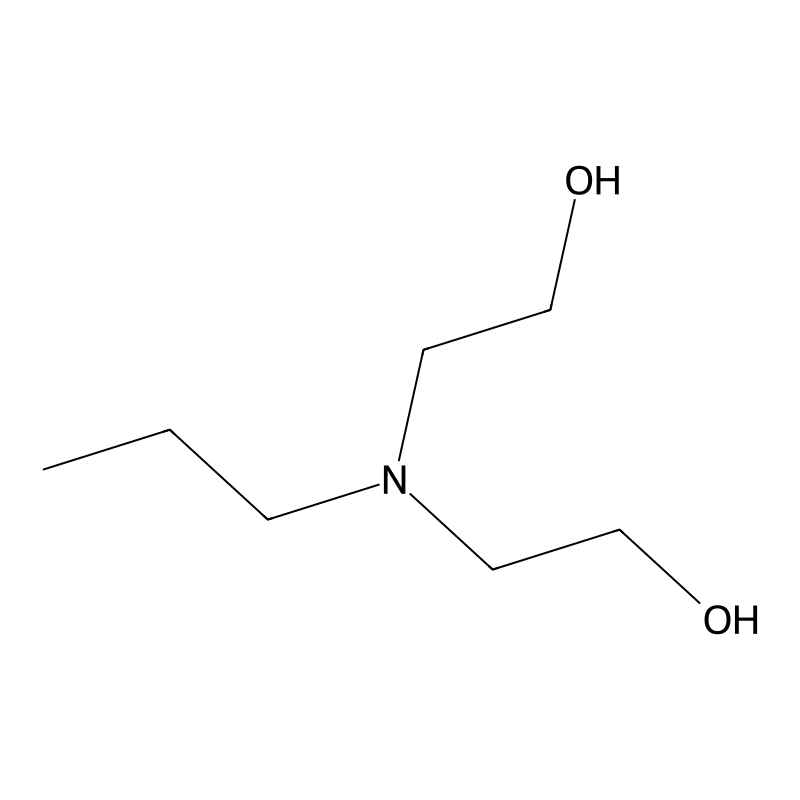

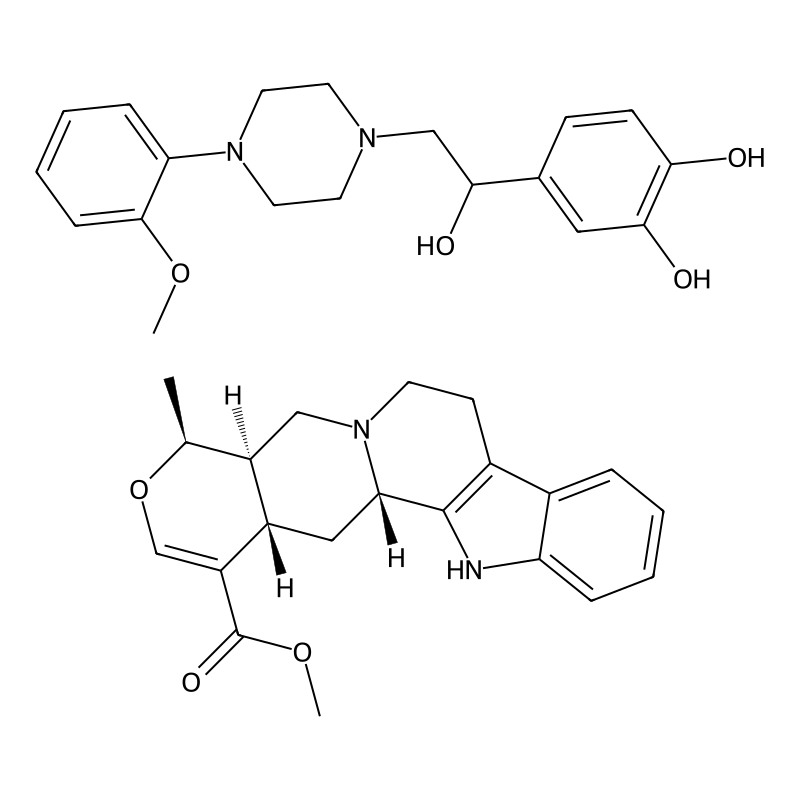

| Composition | Consists of raubasin and pipratecol [1] |

| Primary Use | Treatment of tinnitus and affects cerebrovascular circulation [1] |

| CAS Registry Number | 57063-25-9 [1] |

| Mapped Headings | Drug Combinations; Piperazines; Yohimbine [1] |

The absence of detailed public spectroscopic data is common for specific, proprietary drug formulations. The following workflow outlines a general approach to characterizing such a compound.

A proposed analytical workflow for characterizing the components within this compound.

How to Proceed with Characterization

For a researcher, the following steps would be crucial to fully characterize this compound:

- Obtain the Formulation: Source a pure, pharmaceutically standardized sample of this compound for analysis.

- Employ Hyphenated Techniques: As suggested by the workflow, the most effective method would be to use a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS). [2] [3] This would separate the two active components (raubasin and pipratecol) and provide their individual mass spectra for identification.

- Consult Proprietary Databases: Detailed analytical data may be available through regulatory filings with agencies like the FDA or EMA, or in proprietary pharmaceutical databases, which often require subscription or special access.

References

Chemical and Biosynthetic Classification

Alkaloids are primarily classified by their core chemical structure and biosynthetic origin. The following table summarizes the major classes based on these criteria, which can be used to position a compound like Isosarpan [1] [2].

| Classification Basis | Major Class/Type | Defining Feature / Precursor | Representative Alkaloids |

|---|---|---|---|

| Basic Chemical Structure | Indole Alkaloids [3] [2] | Contains an indole ring system [3] | Vinblastine, Vincristine, Strychnine [1] [4] |

| Isoquinoline Alkaloids [3] [2] | Contains an isoquinoline ring system [3] | Berberine, Coptisine, Palmatine [1] [5] | |

| Tropane Alkaloids [3] [2] | Contains a tropane ring (C₄N skeleton) [2] | Atropine, Cocaine, Scopolamine [1] [3] | |

| Pyridine Alkaloids [1] | Contains a pyridine ring | Nicotine [1] | |

| Biosynthetic Origin | True Alkaloids [2] | Derived from amino acids; nitrogen is part of a heterocyclic ring [2] | Morphine, Quinine [2] |

| Protoalkaloids [2] | Derived from amino acids; nitrogen is not in a heterocyclic ring [2] | Mescaline, Hordenine [2] | |

| Pseudoalkaloids [2] | Not derived from amino acids [2] | Caffeine, Capsaicin [2] |

Based on its name, This compound is highly likely a member of the indole alkaloid family, sharing a biosynthetic relationship with compounds like ajmalicine and sarpagine derived from the amino acid tryptophan [1] [2]. The prefix "Iso-" typically indicates an isomer of a known sarpan structure.

Botanical Source and Bioactivity

Alkaloid composition is often taxonomically significant. Key plant families rich in indole alkaloids include [1] [4]:

- Apocynaceae: This family is a major source, producing compounds such as the anticancer drugs vinblastine and vincristine from Catharanthus roseus, as well as ajmalicine and reserpine from Rauvolfia species [1] [4].

- Loganiaceae: Known for producing strychnine [1].

Indole alkaloids exhibit a wide range of biological activities with significant therapeutic potential. The following diagram illustrates the primary mechanisms and signaling pathways involved in their bioactivity, particularly relevant to anti-inflammatory and neuroprotective effects.

This multi-target activity makes indole alkaloids a promising area for drug development, particularly for complex diseases like cancer and neurodegenerative disorders [4] [6].

Experimental Protocol for Alkaloid Analysis

For researchers aiming to isolate and characterize a specific alkaloid like this compound, the following workflow outlines the key methodological stages [2].

Key Methodological Details:

- Extraction and Purification: The classic method is acid-base extraction, which leverages the basic nature of alkaloids. Plant material is first extracted with an organic solvent like methanol. The extract is then acidified, converting alkaloids to water-soluble salts. After removing non-alkaline compounds, the aqueous layer is basified to precipitate the crude alkaloids for further purification [2].

- Isolation and Identification: Advanced chromatographic techniques are critical.

- Thin-Layer Chromatography (TLC) is used for rapid monitoring.

- High-Performance Liquid Chromatography (HPLC/UPLC) is the standard for high-resolution separation and quantification [2].

- Structural elucidation relies heavily on Mass Spectrometry (MS) for molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed atomic-level structural information [2].

- Bioactivity Assessment: For immunomodulatory or anti-inflammatory alkaloids, common assays include measuring the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell cultures like macrophages, and evaluating inhibitory effects on signaling pathways such as NF-κB and MAPK [7] [5].

Advanced Classification Techniques

Modern bioinformatics approaches are enhancing alkaloid classification. Molecular Graph Convolutional Neural Networks (GCNN) can predict the biosynthetic precursors of alkaloids directly from their molecular structures with high accuracy. This data-driven method automatically learns relevant structural features, bypassing the need for manual fingerprint selection and improving predictions for complex alkaloid skeletons [8].

References

- 1. Diversity in Chemical Structures and Biological Properties of Plant... [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of alkaloids (indole alkaloids , isoquinoline alkaloids , tropane... [pmc.ncbi.nlm.nih.gov]

- 3. | Definition, Structure, & Alkaloid | Britannica Classification [britannica.com]

- 4. Anticancer potential of alkaloids : a key emphasis to colchicine... [cancerci.biomedcentral.com]

- 5. Frontiers | Cytokine storm-calming property of the isoquinoline... [frontiersin.org]

- 6. as neuroprotectors: targeting Alkaloids in... signaling pathways [link.springer.com]

- 7. Quantitative Structure - Activity of Relationship with... Alkaloids [preprints.org]

- 8. of Classification according to the starting substances of... alkaloids [bmcbioinformatics.biomedcentral.com]

Chemical and Regulatory Data for Isosarpan

The following table summarizes the key identifiers and structural components of Isosarpan as listed in the U.S. National Library of Medicine's MeSH database [1].

| Data Category | Details |

|---|---|

| MeSH Unique ID | C019444 |

| CAS Registry Number | 57063-25-9 |

| Chemical Composition | A mixture of Raubasin and Pipratecol [1]. |

| Mapped Headings | Drug Combinations; Piperazines; Yohimbine [1]. |

| Primary Use | Used in the treatment of tinnitus and noted to affect cerebrovascular circulation [1]. |

Structural Modification Pathways for Alkaloids

This compound is classified among alkaloids, which are nitrogen-containing compounds known for diverse biological activities [2]. The biological properties of alkaloids are largely determined by specific chemical transformations to their core structures [2]. The table below outlines common enzymatic modification pathways that are relevant for compounds like this compound.

| Modification Type | Functional Effect | General Experimental Context |

|---|---|---|

| Glycosylation | Addition of sugar moieties; can enhance solubility and alter bioactivity [2]. | Incubating the alkaloid with specific glycosyltransferases and activated sugar donors (e.g., UDP-glucose). |

| Methylation | Addition of methyl groups; often catalyzed by O-methyltransferases; can modify receptor binding [2]. | Using S-adenosylmethionine (SAM) as a methyl donor in the presence of a suitable methyltransferase enzyme. |

| Oxidation | Can introduce hydroxyl groups or form new rings; significantly alters chemical scaffold [2]. | Employing cytochrome P450 enzymes or other oxidases under controlled buffer conditions. |

| Acylation | Addition of acyl groups (e.g., acetyl); can change the molecule's lipophilicity and stability [2]. | Reaction with acyl-CoA esters in a buffered solution, often facilitated by acyltransferases. |

| Reduction | Conversion of functional groups (e.g., carbonyl to hydroxyl); can affect molecular interactions [2]. | Using specific reductases with co-factors like NADPH in an appropriate reaction buffer. |

These methodologies are generalized from research on plant alkaloid biochemistry [2]. Applying them to this compound would require identifying the specific enzymes that recognize its Raubasin and Yohimbine-related structures.

Research Workflow for Investigating Alkaloid Modifications

Based on the general principles of investigating alkaloid modifications [2] and modern protocol representation [3], the logical workflow for a research program on a compound like this compound can be summarized as follows. The diagram illustrates the key stages, from initial analysis to application.

Limitations and Research Direction

The information available on this compound is limited. The MeSH record confirms its status as a mixture but does not provide high-resolution structural data or specific biosynthetic enzyme information [1]. To advance research, the following directions are recommended:

- Deepened Structural Characterization: The first step would be to obtain pure this compound and conduct advanced structural analyses (e.g., high-resolution mass spectrometry, X-ray crystallography) to fully elucidate its molecular architecture.

- Biosynthetic Pathway Elucidation: Research could focus on identifying the plant or synthetic pathways that produce Raubasin and Pipratecol, and the enzymes involved. This would provide the necessary tools for targeted modification.

- Application of Modern Protocols: Following structured experimental protocol frameworks, such as the SIRO (Sample, Instrument, Reagent, Objective) model, would ensure that any experimental work is reproducible and well-documented [3].

References

An Overview of Terpenoid Indole Alkaloids (TIAs)

Terpenoid Indole Alkaloids are a large class of natural products known for their structural diversity and significant physiological activities. The table below summarizes their core characteristics.

| Aspect | Description |

|---|---|

| Definition | A major class of alkaloids containing an indole moiety derived from tryptophan/tryptamine and a terpenoid portion from secologanin [1] [2]. |

| Biogenetic Precursor | The amino acid tryptophan is the primary precursor for all indole alkaloids [3] [2]. |

| Structural Diversity | One of the largest classes of alkaloids, containing over 4,100 known compounds [2]. |

| Significance | Many TIAs possess significant physiological activity and are used in medicine, most notably as anticancer agents [4] [2]. |

Notable Bioactive TIAs and Their Applications

Several TIAs are clinically indispensable, particularly in oncology. The following table lists key compounds and their uses.

| Alkaloid | Source Plant | Primary Medical Use/Property |

|---|---|---|

| Vinblastine & Vincristine | Catharanthus roseus (Madagascar periwinkle) | Anticancer (e.g., lymphoma, leukemia) [1] [4] [5] |

| Ajmalicine | Catharanthus roseus, Rauvolfia serpentina | Treatment of circulatory diseases [1] |

| Ajmaline | Rauvolfia serpentina | Anti-arrhythmic agent |

| Reserpine | Rauvolfia serpentina | Anti-hypertensive agent [2] |

| Strychnine | Strychnos nux-vomica | Convulsant (first isolated indole alkaloid) [2] |

| Ibogaine | Tabernanthe iboga | Traditional medicine, studied for substance abuse treatment [2] |

Biosynthesis and Pathway Regulation

The biosynthesis of TIAs is a highly complex and regulated process, primarily studied in the model plant Catharanthus roseus.

Core Biosynthetic Pathway

The pathway begins with the condensation of tryptamine (from the shikimate pathway) and secologanin (from the methylerythritol phosphate (MEP) terpenoid pathway) to form strictosidine, the universal precursor for all TIAs [1] [6]. This reaction is catalyzed by the enzyme strictosidine synthase (STR) [1]. Strictosidine is then deglucosylated by strictosidine β-D-glucosidase (SGD), leading to a highly reactive aglycone that is converted into a diverse array of TIAs through multiple enzymatic steps [1] [5].

The core TIA biosynthetic pathway, highlighting the convergence of terpenoid (MEP) and indole (Shikimate) precursor pathways. STR: Strictosidine Synthase; SGD: Strictosidine β-D-Glucosidase.

Key Regulatory Mechanisms

- Transcriptional Control: The TIA pathway is tightly regulated by several transcription factors. The ORCA (Octadecanoid-Responsive Catharanthus AP2-domain) proteins, particularly ORCA2 and ORCA3, are master activators. They are induced by the plant stress hormone jasmonate and bind to the promoters of key biosynthetic genes like STR and TDC to activate their expression [1] [5] [6].

- Multi-level Compartmentalization: TIA biosynthesis is split across at least three different cell types (epidermal, internal phloem parenchyma, and laticifers/idioblasts) and multiple subcellular compartments (chloroplast, cytosol, vacuole, nucleus), requiring extensive transport of pathway intermediates [1] [6].

- Environmental Induction: As defense compounds, TIA biosynthesis is induced by various biotic and abiotic stress factors, with jasmonates being a key signaling mediator [1] [6].

A simplified view of the key transcriptional regulators of the TIA pathway. Jasmonate signaling activates master transcription factors (ORCAs) that upregulate biosynthetic genes, while also inducing repressors that provide feedback control. TF: Transcription Factor.

Research Methodologies for TIA Analysis

For a researcher investigating a specific TIA like Isosarpan, the following experimental approaches are standard in the field.

| Method Category | Protocol & Technique | Application Purpose |

|---|---|---|

| Genetic Engineering | Generation of transgenic hairy root cultures; overexpression or silencing of genes using constitutive or inducible promoters [5]. | To study gene function and manipulate metabolic flux for enhanced alkaloid production. |

| Transcriptional Profiling | Quantitative RT-PCR [5]; RNA sequencing. | To measure changes in gene expression of biosynthetic and regulatory genes in response to genetic or environmental perturbations. |

| Metabolite Profiling | Liquid Chromatography-Mass Spectrometry (LC-MS) [5]. | To identify and quantify a broad spectrum of TIA metabolites simultaneously. |

| Protein-DNA Interaction | Yeast-one-hybrid (Y1H) assay; Dual-Luciferase (Dual-Luc) reporter assay [7]. | To validate direct binding of transcription factors to promoter regions of TIA biosynthetic genes. |

A Research Path Forward for this compound

Given the lack of specific data, here is a suggested approach to investigate this compound:

- Confirm Structural Class: Verify that this compound is indeed a terpenoid indole alkaloid. Its name suggests a structural relationship to other alkaloids, which could provide clues about its biosynthesis and potential activity.

- Literature Mining: Conduct a broader search for "this compound" without the "terpenoid indole alkaloid" filter. It may be discussed in contexts other than its core properties. Also, search for the plant source from which it was isolated.

- Leverage Known Pathways: Use the established knowledge of TIA biosynthesis and regulation as a roadmap. You can hypothesize that its production involves the central strictosidine intermediate and may be regulated by known transcription factors like the ORCAs.

- Targeted Analysis: Apply the methodologies outlined above (e.g., LC-MS for detection and quantification, transcriptional analysis to find linked genes) to begin characterizing this specific compound.

References

- 1. sciencedirect.com/topics/chemistry/ terpenoid - indole - alkaloid [sciencedirect.com]

- 2. - Wikipedia Indole alkaloid [en.wikipedia.org]

- 3. Analysis of alkaloids ( indole , isoquinoline alkaloids ...) alkaloids [pmc.ncbi.nlm.nih.gov]

- 4. Plant alkaloids and terpenoids in... | EBSCO Research Starters [ebsco.com]

- 5. The ORCA2 transcription factor plays a key role in regulation of the... [bmcplantbiol.biomedcentral.com]

- 6. biosynthesis in Catharanthus roseus... Terpenoid indole alkaloid [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive analysis of SPL gene family and miR156a/SPLs in the... [bmcplantbiol.biomedcentral.com]

A Framework for Stereochemical Analysis

Stereochemistry is the study of the three-dimensional spatial arrangement of atoms in molecules and how this arrangement influences their properties and biological activity [1] [2]. For a molecule like Isosarpan, the analysis would typically involve the following pillars:

1. Defining the Stereocenters The first step is to identify all chiral centers within the molecule. A chiral center is typically a tetrahedral carbon atom with four different substituents [3]. For each chiral center, the absolute configuration (R or S) must be determined using the Cahn-Ingold-Prelog priority rules [1] [2].

2. Selecting Analytical Techniques No single method can provide a complete picture; a combination of techniques is used to confirm the 3D structure.

| Technique Category | Examples | Primary Use in Stereochemistry |

|---|---|---|

| Spectroscopic Methods | NMR Spectroscopy, Mass Spectrometry | Determine connectivity, relative configuration, and spatial proximity of atoms. |

| Advanced MS Techniques | Electron Detachment Dissociation (EDD) [4] | Sequence complex oligomers and assign stereochemistry of acidic sugars with minimal sample degradation. |

| Chromatographic Methods | Chiral Chromatography (HPLC, GC) | Separate enantiomers to determine purity and identify a racemic mixture [1]. |

| Computational & Modeling | Molecular Modeling, Machine Learning [5] | Predict stable configurations, simulate spectroscopic data, and model interaction with biological targets. |

3. Correlating Structure with Function Especially in drug development, it is critical to understand how different stereoisomers interact with biological targets. This involves studying the molecule's effects on relevant signaling pathways [5] [6]. The diagram below outlines a general workflow for this functional analysis.

Workflow for analyzing functional differences between stereoisomers

Detailed Experimental Protocol: Electron Detachment Dissociation (EDD)

Since advanced mass spectrometry is often key for complex molecules, here is a detailed look at EDD, a method successfully used for stereochemical assignment in challenging compounds like heparan sulfate tetrasaccharides [4].

1. Sample Preparation

- Cation Exchange: Introduce sodium cations into the sample solution to pair with ionizable acidic protons. This reduces the overall charge of the precursor ion and minimizes facile decomposition of labile groups (e.g., sulfate esters) during activation [4].

- Supercharging Agents: Use additives like sulfolane to ensure efficient deprotonation of acidic groups [4].

2. Instrumentation & Data Acquisition

- Setup: EDD is typically performed using a Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometer equipped with an electron gun [4].

- Process: Negatively charged, deprotonated precursor ions are isolated and then irradiated with a beam of low-energy electrons (typically around 1 eV). The key data collected is the resulting EDD mass spectrum showing the product ions [4].

3. Data Analysis and Interpretation

- Identify Diagnostic Ions: Look for specific product ions (glycosidic cleavages, cross-ring cleavages) whose presence and relative intensities are indicative of a particular stereochemistry [4].

- Statistical Analysis: For complex spectra with subtle differences, employ multivariate statistical methods like Principal Component Analysis (PCA). PCA can identify statistically significant peaks that differentiate between epimers, even with very similar spectral features [4].

Key Considerations for Your this compound Analysis

Given the lack of specific data on this compound, here are actionable steps you can take:

- Consult Patent Literature: The synthesis and analysis of this compound may be detailed in its original patent documents.

- Engage with Experts: Consider collaborating with academic or industrial labs that specialize in advanced mass spectrometry techniques like EDD or NMR for stereochemical analysis.

- Leverage General Principles: Apply the framework and techniques described above to design your own analytical strategy for this compound.

References

- 1. : Meaning, Types, R and S Configuration Explained Stereochemistry [vedantu.com]

- 2. - Wikipedia Stereochemistry [en.wikipedia.org]

- 3. Stereochemistry [iverson.cm.utexas.edu]

- 4. sciencedirect.com/science/article/abs/pii/S1387380615002699 [sciencedirect.com]

- 5. Molecular mechanisms of signaling transduction pathways of drug ... [bjbas.springeropen.com]

- 6. Targeting signaling in osteosarcoma: Mechanisms and... pathways [pmc.ncbi.nlm.nih.gov]

General Framework for Thermal Stability Assessment

Although Isosarpan-specific data is unavailable, thermal stability is a critical parameter in drug development, particularly for the chemical manufacturing and control (CMC) section of a regulatory submission [1]. The following table summarizes standard experimental approaches.

| Assessment Method | Key Measured Parameters | Typical Application in Preclinical/Clinical Development |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature; identifies decomposition points [2]. | Determining stability during storage and processing; guiding manufacturing conditions. |

| Differential Scanning Calorimetry (DSC) | Heat flow (endothermic/exothermic) associated with phase changes and decomposition; provides melting point and decomposition energy [2]. | Characterizing polymorphic forms and their stability; defining drug substance specifications. |

| Simultaneous Thermal Analysis (STA) | Combined TGA and DSC data from a single experiment [2]. | A comprehensive solid-state characterization for regulatory filings. |

| Accelerated Stability Studies | Degradation under high-temperature stress (e.g., 40°C/75% RH) over weeks/months [1]. | Predicting long-term shelf life and identifying potential degradation products. |

Detailed Experimental Protocol for Thermal Analysis

For researchers needing to conduct these studies, here is a detailed methodology based on standard practices, which can be adapted for a compound like this compound.

Methodology: Simultaneous TGA-DSC Coupled with Mass Spectrometry (STA-QMS) [2] This protocol provides a comprehensive analysis by measuring mass change, enthalpy change, and gaseous decomposition products simultaneously.

- 1. Sample Preparation: Use a high-purity sample (typically ≥ 99.99%). A specimen of approximately 10 mg is weighed into an aluminum crucible.

- 2. Instrument Calibration: Calibrate the TGA-DSC instrument for temperature and enthalpy using certified reference standards. The Mass Spectrometer (QMS) must be calibrated for quantitative analysis of gases like H₂O (18 Da), NH₃ (17 Da), and CO₂ (44 Da) using a reference substance such as sodium bicarbonate (NaHCO₃) [2].

- 3. Experimental Run:

- Atmosphere: Purge the system with an inert gas, such as Argon, at a constant flow rate.

- Temperature Program: Heat the sample from room temperature to a target temperature (e.g., 300-320°C) at a controlled rate of 5 K/minute.

- Data Collection: The STA instrument records mass loss (TGA) and heat flow (DSC) data. The QMS simultaneously scans specific mass-to-charge ratios (e.g., 1-100 Da) to identify and quantify evolved gases [2].

The workflow for this experiment can be summarized as follows:

Experimental workflow for simultaneous thermal analysis

- 4. Data Analysis and Interpretation:

- TGA Data: The temperature at which mass loss begins indicates the onset of decomposition. The percentage of mass loss helps identify the stoichiometry of the reaction [2].

- DSC Data: Endothermic peaks (heat absorption) correspond to events like melting or decomposition. The peak temperature and integrated area (enthalpy) are key quantitative outputs [2].

- QMS Data: Correlating gas evolution profiles with TGA/DSC peaks allows for unambiguous identification of the decomposition pathway (e.g., dehydration, decarboxylation) [2].

How to Proceed with this compound Research

To obtain the specific data you need, I suggest the following steps:

- Verify the Compound Name: "this compound" may be a code name, an internal project name, or a misspelling. Confirming the precise International Nonproprietary Name (INN), systematic chemical name, or CAS number is critical for an effective search.

- Search Specialized Databases: Look in chemical and pharmaceutical patent databases (e.g., USPTO, Espacenet), scientific journals (e.g., ACS, RSC, Springer), and regulatory agency websites (e.g., FDA, EMA). The lack of results in my search suggests the data may be contained in non-public or proprietary sources.

- Consult a Professional: For a comprehensive technical guide, you may need to contact the compound's originator (e.g., a pharmaceutical company or academic lab) or a contract research organization (CRO) specializing in solid-state chemistry.

References

Isosarpan optical rotation characteristics

A Guide to Optical Rotation Measurement

Optical rotation is a fundamental physical property of chiral molecules. Measuring it is crucial for identifying the correct enantiomer in pharmaceuticals, as different enantiomers can have vastly different biological activities [1] [2].

The measurement is performed using an instrument called a polarimeter, and the specific procedures are standardized by authorities like the European Pharmacopoeia (Ph. Eur.) [2].

Core Principles and Instrumentation

A polarimeter works on the principle of passing plane-polarized light through a sample and measuring the angle by which the chiral compound rotates the plane of this light [2].

The table below summarizes the key components and standard operating conditions as per pharmacopoeial guidelines [2]:

| Parameter | Standard Specification | Purpose & Notes |

|---|---|---|

| Light Source & Wavelength (λ) | Sodium D-line (589 nm) | Traditional standard; modern instruments may use LEDs with filters. |

| Sample Path Length (l) | 1.00 decimeter (dm) | Standard cell length; ensures rotation is proportional to the number of molecules in the light path. |

| Temperature (T) | 20 °C ± 0.5 °C | Critical for accuracy, as temperature affects density and molecular interactions. |

| Sample State | Neat liquid or solution | The formula for calculating specific rotation differs for each (see below). |

| Zero Point Calibration | Empty cell (neat liquids) or solvent-filled cell (solutions) | Accounts for any optical activity from the cell or solvent. |

Experimental Protocol for Measurement

The following workflow outlines the key steps for determining the specific optical rotation of a compound, which is its intrinsic, concentration-independent value.

Key Procedural Steps:

Sample Preparation: Accurate preparation is paramount.

- For solutions, the sample must be precisely dissolved in a specified solvent to a known concentration (e.g., in grams per liter, g/L). The same solvent must be used for calibration [2].

- For neat liquids, the sample must be pure and free of moisture or solvents. Its density at 20°C must be known [2].

Instrument Calibration: Before measurement, the polarimeter's zero point must be set using an empty sample cell (for neat liquids) or a cell filled with the pure solvent (for solutions). This corrects for any inherent optical activity from the instrument or solvent [2].

Measurement & Calculation: The specific optical rotation ([\alpha]^T_{\lambda}) is calculated from the measured rotation angle ((\alpha)), the path length of the cell ((l)), and either the concentration ((c)) for solutions or the density ((\rho)) for neat liquids [2]. Modern instruments often perform this calculation automatically.

References

General Protocol for Alkaloid Extraction from Rauvolfia serpentina

This protocol synthesizes common methodologies used for the initial extraction and fractionation of alkaloids from Rauvolfia serpentina roots [1] [2]. The workflow below outlines the key stages of the process.

Detailed Methodology

1. Plant Material Pre-treatment

- Source: Use dried roots of Rauvolfia serpentina [1].

- Preparation: Mill the roots into a fine powder using a grinder to maximize surface area for extraction [1] [3].

2. Defatting and Pigment Removal

- Procedure: Suspend the powdered root in petroleum ether and stir for several hours or use a Soxhlet apparatus [1].

- Purpose: This step removes non-polar compounds, including fatty acids, pigments, and waxes [1].

- Completion: Filter the mixture and allow the residue to dry completely to evaporate the solvent.

3. Extraction of Crude Alkaloids

- Solvent Choice:

- Concentration: After extraction, evaporate the solvent under reduced pressure using a rotary evaporator (at ~40°C) to obtain a concentrated crude extract [1].

4. Alkaloid Fractionation via Acid-Base Partitioning This classic liquid-liquid extraction technique isolates alkaloids from other soluble components based on their solubility in aqueous and organic solvents at different pH levels, as illustrated below.

- Procedure:

- Dissolve the crude extract in acidified water (pH ~3 with 1N HCl) [1].

- Partition this solution with an organic solvent like chloroform. The neutral compounds will move to the organic phase, which is discarded.

- Basify the remaining aqueous layer to a pH of ~9-10 with ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, making them non-polar [1].

- Extract the basic aqueous solution with chloroform multiple times. The alkaloids will now partition into the chloroform layer.

- Combine the chloroform fractions and evaporate to dryness to obtain a purified total alkaloid fraction [1].

Advanced Purification and Analytical Methods

The crude alkaloid fraction requires further separation to isolate individual compounds like Isosarpan.

Purification Techniques

- Column Chromatography: The primary method for separating complex alkaloid mixtures.

- Preparative Thin-Layer Chromatography (PTLC): Useful for isolating minor alkaloids or purifying small quantities from specific column fractions [1] [5].

Analytical Methods for Identification and Quantification

The following table summarizes modern chromatographic techniques used for alkaloid analysis in Rauvolfia serpentina [2].

| Technique | Application | Key Experimental Details |

|---|

| UHPLC-PDA-MS (Ultra-High Performance Liquid Chromatography with Photo-Diode Array and Mass Spectrometry) | Simultaneous quantification & characterization of multiple alkaloids. | Column: Reversed-phase C18. Mobile Phase: Water (A) and Acetonitrile (B), both with 0.05% formic acid. Gradient: Programmed increase of B; separation achieved in <8 min. Flow Rate: 0.2 mL/min. Detection: PDA (UV-Vis) and MS in positive ion mode ([M+H]⁺ ions) [2]. | | HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) | Quantitative analysis of specific alkaloids (e.g., reserpine). | Mobile Phase: Acetonitrile and phosphate buffer (e.g., 35:65 ratio) [5]. | | TLC (Thin-Layer Chromatography) | Rapid preliminary screening and monitoring of fractions. | Stationary Phase: Silica gel plates. Mobile Phase: Chloroform: Methanol (97:3) or other optimized mixtures. Visualization: Dragendorff's reagent (alkaloid-specific orange spots) [1] [5]. |

Recommendations for Targeting this compound

Since this compound is not directly referenced in the literature I found, you will need to adopt an exploratory approach:

- Use Guided Fractionation: Employ TLC and analytical HPLC to screen all fractions from column chromatography. Look for a novel spot or peak with a unique Rf value or retention time not corresponding to known major alkaloids.

- Leverage Mass Spectrometry: The UHPLC-MS method described is ideal for this. Look for an unknown molecular ion signal in the mass spectra of your fractions. High-resolution MS can then be used to determine the exact mass and propose a molecular formula.

- Consider Biosynthetic Pathways: this compound may be a biosynthetic intermediate or a minor metabolite. Exploring fractions that also contain related compounds like ajmaline might be fruitful [6] [7].

References

- 1. Studies on Moisture Content, Biomass Yield (Crude Plant Extract) and... [scialert.net]

- 2. Quantification and characterization of alkaloids from roots of Rauwolfia... [link.springer.com]

- 3. Isolation and Extraction of flavonoid from the leaves of Rauwolfia... [orientjchem.org]

- 4. Formulation and Process Optimization of Rauvolfia ... serpentina [pmc.ncbi.nlm.nih.gov]

- 5. An Economical Approach towards Optimization of Organic Media for... [opensciencepublications.com]

- 6. sciencedirect.com/topics/medicine-and-dentistry/ rauvolfia - serpentina [sciencedirect.com]

- 7. Heterologous expression, purification , crystallization and preliminary... [pmc.ncbi.nlm.nih.gov]

Application Notes: Advanced Production of Plant Secondary Metabolites

Plant cell culture represents a sustainable and controllable biotechnological platform for the production of valuable secondary metabolites, which are often difficult to obtain from field-grown plants due to low yields, environmental variability, and geopolitical challenges [1]. The following application notes outline a modern framework for enhancing the production of compounds such as Isosarpan.

1. The Shift towards Automation and AI-Driven Optimization Traditional plant tissue culture is a labor-intensive craft. The future lies in integrating automation, robotics, and artificial intelligence (AI) to transform it into a high-efficiency, industrial-scale operation [2]. Key advancements include:

- Robotic Systems: Specialized robots can automate delicate tasks such as explant preparation, subculturing, and sorting, leading to a dramatic increase in throughput and consistency while reducing labor costs and contamination risks [2].

- AI and Machine Learning: These technologies are shifting the practice from empirical trial-and-error to a predictive, data-driven science. AI algorithms can analyze vast datasets to predict optimal media formulations, growth regulator concentrations, and environmental parameters, significantly shortening protocol development time [2].

2. Selecting the Appropriate Culture System The choice of culture system is critical and depends on the biosynthetic pathway and storage location of the target metabolite [1].

- Suspension Cultures: This is the primary system for industrial application and large-scale production. It involves transferring friable callus into a liquid medium under controlled agitation and aeration [1].

- Hairy Root Cultures: Induced by infection with Agrobacterium rhizogenes, hairy roots are genetically stable and often produce high levels of alkaloids and other root-derived metabolites [3] [1].

- Organogenic Cultures: For some compounds, particularly monoterpenes, "shooty teratoma" or other organ-based cultures may be more effective [1].

3. Strategic Elicitation for Enhanced Yield Elicitation is one of the most effective methods to induce or enhance the biosynthesis of secondary metabolites. An elicitor is a substance or stress condition that triggers a plant's defense mechanisms, often resulting in the accumulation of specific compounds [1].

The table below summarizes commonly used elicitors in plant cell culture protocols.

| Elicitor Category | Examples | Typical Mode of Action |

|---|---|---|

| Biotic Elicitors (Biological origin) | Chitosan, fungal polysaccharides (e.g., chitin, glucans), glycoproteins, microbial cell extracts [1] | Mimic pathogen attack, activating defense-related metabolic pathways. |

| Abiotic Elicitors (Non-biological) | Heavy metal salts (e.g., Cd²⁺, Ag⁺, Cu²⁺), UV radiation, temperature shock, high salinity, osmotic stress [1] | Impose chemical or physical stress, leading to a protective metabolic response. |

| Endogenous Elicitors (Produced by plant) | Pectin fragments (e.g., galacturonide), hepta-β-glucosides [1] | Signal molecules released from the plant cell wall during pathogen attack or injury. |

Generalized Experimental Protocol for Metabolite Enhancement

This protocol provides a foundational workflow that can be adapted and optimized for the production of this compound or similar metabolites.

Workflow Overview The following diagram illustrates the key stages of the plant cell culture and optimization process.

Detailed Methodologies

Part 1: Initiation of Cell Suspension Culture

Callus Induction:

- Explant Selection & Sterilization: Select a healthy mother plant known to produce this compound. Surface sterilize the explant (e.g., leaf, stem segment) using standard protocols (e.g., ethanol and sodium hypochlorite treatment) [4].

- Culture Conditions: Inoculate the explant onto a solid culture medium, typically based on Murashige and Skoog (MS) or Gamborg's B5 formulations [3]. Supplement with a balance of auxins (e.g., 2,4-Dichlorophenoxyacetic acid or NAA) and cytokinins (e.g., Kinetin or Benzylaminopurine) to induce dedifferentiation and callus formation [3] [5]. Maintain cultures at 25±2°C under a 16/8-hour light/dark cycle.

- Subculturing: Subculture the callus onto fresh medium every 4-6 weeks to maintain vigor.

Establishing Suspension Culture:

- Transfer approximately 3-5g of friable, fast-growing callus into a sterile Erlenmeyer flask containing 50-100ml of liquid medium of the same composition (without solidifying agent).

- Place the flask on an orbital shaker agitated at 100-120 rpm to ensure proper aeration and cell separation.

- Subculture every 2-3 weeks by transferring a small volume of the established culture into fresh liquid medium.

Part 2: Media Optimization via Algorithmic Approaches

For industrial-scale production, moving beyond standardized media is essential. The table below compares algorithmic methods suitable for optimizing media with many components, as they handle complex interactions more effectively than traditional one-factor-at-a-time approaches [6].

| Algorithm Type | Key Features | Recommended Use |

|---|---|---|

| Bayesian Optimization | Builds a probabilistic model of the objective function; highly sample-efficient. | Ideal when experimental iterations are very costly and the number of components is high. |

| Evolutionary Strategies | Uses mechanisms inspired by biological evolution (mutation, crossover, selection). | Well-suited for complex, non-linear optimization landscapes and can escape local optima. |

| Surrogate Model-Based | Uses a machine learning model (e.g., Gaussian Process, Neural Network) to approximate the expensive experimental function. | Effective when a moderate initial dataset is available to pre-train the model. |

Part 3: Elicitation Protocol

Elicitor Preparation:

- Biotic Elicitors (e.g., Chitosan): Prepare a stock solution (e.g., 1 mg/mL) in dilute acetic acid and adjust the pH to 5.5-5.8, followed by filter sterilization [1].

- Abiotic Elicitors (e.g., Metal ions): Prepare an aqueous stock solution and sterilize by autoclaving or filtration.

Treatment Application:

- Determine the optimal growth phase for elicitor addition, typically during the mid-exponential phase.

- Add the sterile elicitor directly to the suspension culture to achieve the desired final concentration. Common tested ranges are 50-200 µM for methyl jasmonate or 50-200 mg/L for chitosan.

- Include control flasks that receive an equal volume of sterile solvent or water.

Harvest:

- Harvest cells 24-168 hours after elicitation, as the metabolite accumulation is often time-dependent.

- Separate the biomass by filtration or vacuum filtration.

- Freeze-dry the biomass for dry weight measurement and subsequent metabolite extraction.

Signaling Pathways in Somatic Embryogenesis and Metabolite Production

The production of secondary metabolites is often closely linked to plant cell differentiation and stress responses. The following diagram outlines key signaling interactions, particularly the central role of auxin, in initiating processes like somatic embryogenesis, which can be a valuable system for metabolite production [5].

References

- 1. In vitro strategies for the enhancement of secondary metabolite... [bnrc.springeropen.com]

- 2. The Future of Plant Tissue Culture : Inside the... - Plant Technology Cell [plantcelltechnology.com]

- 3. sciencedirect.com/topics/immunology-and-microbiology/ plant - cell ... [sciencedirect.com]

- 4. | SpringerLink Plant Cell Culture Protocols [link.springer.com]

- 5. Frontiers | Signaling Overview of Plant Somatic Embryogenesis [frontiersin.org]

- 6. Frontiers | A review of algorithmic approaches for cell media... culture [frontiersin.org]

Common Purification Techniques in Drug Development

For researchers, selecting a purification method depends heavily on the physical and chemical properties of the target compound and its impurities. The table below summarizes some of the most relevant techniques.

| Technique | Principle of Separation | Typical Application/Use Case | Key Considerations |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) [1] | Differential distribution between mobile (liquid) and stationary phases (solid or liquid). | High-resolution separation and purification of complex mixtures; analytical and preparative scale. | High resolution and scalability; can be time-consuming and requires specialized equipment [1]. |

| Size Exclusion Chromatography (SEC) [2] [1] | Molecular size (hydrodynamic volume). | Separating proteins/peptides by size; desalting; buffer exchange. | Often an early purification step; not suitable for molecules of similar size [2]. |

| Ion Exchange Chromatography (IEC) [2] [1] | Molecular surface charge. | Separating proteins, peptides, or other charged molecules. | Effective for charged molecules; requires control of buffer pH and ionic strength [2]. |

| Affinity Chromatography [2] [1] | Specific biological interaction (e.g., enzyme-substrate, antibody-antigen). | One-step purification of tagged proteins (e.g., His-tag) or antibodies. | Extremely high specificity and purity in a single step; requires a specific ligand or tag [2]. |

| Reversed-Phase Chromatography (RPC) [1] | Hydrophobicity. | Separating molecules with subtle differences in hydrophobicity; purifying peptides and small molecules. | Uses a hydrophobic stationary phase; often employs an organic solvent mobile phase [1]. |

| Crystallization [3] [4] | Differential solubility at varying temperatures. | Purifying solid compounds by dissolving them in a hot solvent and crystallizing upon cooling. | Excellent for obtaining high-purity solids; relies on significant solubility differences between the compound and impurities [3]. |

Detailed Protocol: HPLC Purification

Since HPLC is a versatile and powerful workhorse in laboratories, here is a generalized but detailed protocol inspired by a cyanine dye purification method, which can be a template for method development [5].

1. Sample Preparation

- Desalting: If the crude sample contains high salt concentrations, it should be desalted first. This can be done using a size exclusion column (e.g., for desalting) or a C18 Sep-Pak cartridge [5].

- Solubilization: Lyophilize (freeze-dry) the sample and resuspend it in the starting mobile phase (e.g., 0.2 M Triethylammonium Acetate, pH 8.0) to ensure compatibility [5].

- Clarification: Centrifuge the sample through a 0.45 μm filter to remove any particulate matter that could damage the HPLC column [5].

2. Equipment and Buffer Setup

- Column: Select an appropriate column based on the chemistry of Isosarpan. For charged molecules, an anion exchange column (e.g., Dionex NucleoPac PA-100) could be suitable. For less polar molecules, a reversed-phase C18 column is common [5].

- Buffers: Prepare two main buffers [5]:

- Low-Salt Buffer (LSB): e.g., 25 mM Triethylammonium Acetate (TEAA), pH 8.0, with 10% acetonitrile.

- High-Salt Buffer (HSB): e.g., 1 M Triethylammonium Acetate (TEAA), pH 8.0, with 10% acetonitrile.

- Filter and Sparge: Filter all buffers through a 0.22 μm membrane and sparge with an inert gas (e.g., helium) to remove dissolved air.

3. HPLC Run Conditions The following is a sample gradient method for an anion exchange purification. This would need to be optimized for this compound [5].

- Flow Rate: 3 mL/min

- Detection: UV/Vis detector at a wavelength appropriate for this compound.

- Gradient Program:

- 0-10 min: Linear gradient from 0% to 80% HSB.

- 10-11 min: Linear gradient from 80% to 100% HSB.

- 11-21 min: Hold at 100% HSB.

- 21-22 min: Linear gradient from 100% back to 0% HSB (or initial conditions).

- 22-27 min: Re-equilibrate the column with 0% HSB (100% LSB).

4. Fraction Collection and Analysis

- Collect eluent fractions automatically or manually based on UV absorption peaks or time.

- Analyze the collected fractions using a validated analytical method (e.g., analytical HPLC or LC-MS) to identify which contain pure this compound.

- Pool the pure fractions.

5. Post-Purification Processing

- Lyophilization: Transfer the pooled fractions to a lyophilization tube, freeze them, and lyophilize to remove volatile buffers and solvents. This may need to be repeated after rediluting with water to ensure complete salt removal [5].

- Storage: Resuspend the purified this compound in a stable, appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.0) and store under recommended conditions.

The workflow below summarizes the key steps in this HPLC purification process.

References

- 1. 9 Methods HPLC for Protein Purification You Interested - uHPLCs [uhplcs.com]

- 2. Media Selection Chromatography [news-medical.net]

- 3. : 4 Types, Crystallization , Steps, Important Applications Processes [scienceinfo.com]

- 4. Separation & Purification | Cambridge (CIE) IGCSE... Techniques [savemyexams.com]

- 5. Cyanine Dye Purification Protocol [diyhpl.us]

Analytical Method Development & Validation Overview

Analytical method development and validation are essential for ensuring the identity, purity, potency, and stability of pharmaceutical drugs [1] [2]. The process ensures that the measurement methods are accurate, precise, reliable, and suitable for their intended use.

The table below summarizes the core parameters evaluated during method validation:

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured value to true value [1]. | Recovery of 98-102% for API [1]. |

| Precision | Degree of scatter in repeated measurements; includes repeatability and intermediate precision [1]. | RSD ≤ 1% for assay of API [1]. |

| Specificity | Ability to measure the analyte accurately in the presence of impurities, degradants, or placebo [1]. | No interference from placebo; separation of degradants [1]. |

| Linearity | Ability to produce results proportional to analyte concentration [1]. | Correlation coefficient (r) > 0.999 [1]. |

| Range | Interval between upper and lower analyte concentrations with suitable precision, accuracy, and linearity [1]. | Dependent on the intended use (e.g., 80-120% of test concentration). |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected [1]. | Signal-to-noise ratio ~3:1 [1]. |

| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantified [1]. | Signal-to-noise ratio ~10:1 [1]. |

| Robustness | Capacity to remain unaffected by small, deliberate changes in method parameters [1]. | System suitability criteria are met despite variations [1]. |

Workflow for Method Development

The development of a new analytical method is a systematic, multi-stage process. The following workflow outlines the key stages from defining objectives to final validation, which are critical for creating a robust analytical procedure.

Stage 1: Define Objectives and Analyze the Compound

The first step is to define the method's purpose and understand the analyte's properties [2] [3]. For Isosarpan, which is a combination of raubasine and pipratecol [4] [5], the method must simultaneously quantify both active ingredients.

- Critical Quality Attributes (CQAs): The method must establish identity, assay/potency, and control impurities for both active ingredients.

- Analyte Characterization: Gather all known biological, chemical, and physical properties of raubasine and pipratecol to inform technique selection [3].

Stage 2: Technique Selection and Initial Setup

A thorough literature review is conducted to identify existing methods for the active ingredients or similar compounds [2] [3]. Given that this compound is a multi-component formulation, High-Performance Liquid Chromatography (HPLC) is a suitable and common technique.

- Detection Technique: HPLC coupled with UV-Vis or Mass Spectrometry (LC-MS) is often chosen for its ability to separate and quantify multiple components [2].

- Initial Conditions: Based on the literature, initial parameters for the mobile phase, column type, and flow rate are established [3].

Stage 3: Method Optimization

Parameters are systematically changed to achieve optimal separation, peak shape, and run time [1] [3]. A Design of Experiments (DOE) approach is highly recommended to efficiently evaluate interactions between multiple factors [1].

Key parameters to optimize for an HPLC method include:

- Mobile phase composition (pH, buffer strength, organic modifier ratio)

- Column chemistry (C8, C18, etc.)

- Flow rate and column temperature

- Gradient elution profile

- Sample preparation (extraction solvent, time, and technique)

Stage 4: Specificity and Forced Degradation

Forced degradation studies are critical for proving the method is stability-indicating—able to measure the active ingredient without interference from degradation products [1].

- Stress Conditions: The API is subjected to acid/base hydrolysis, oxidative stress, heat, and light [1].

- Target Degradation: Aim for 5-20% degradation of the API to avoid secondary degradation phenomena [1].

- Peak Purity Assessment: Use techniques like photodiode array (PDA) or mass spectrometry (MS) to confirm the homogeneity of the main peak and ensure separation from degradants [1].

Stage 5: Establish System Suitability

System suitability tests are a set of checks to verify that the instrument, reagents, and analyst are performing correctly as a system before sample analysis [1]. Criteria are determined from robustness evaluations and may include:

- Theoretical plate count (column efficiency)

- Tailing factor

- Resolution between critical peak pairs

- Relative Standard Deviation (RSD) of replicate injections

Experimental Protocol: HPLC-UV Method for Assay

This is a generalized protocol for developing an assay method, which would need to be optimized specifically for this compound's components.

1. Objective: To develop and validate a specific, accurate, and precise stability-indicating HPLC method for the simultaneous quantification of raubasine and pipratecol in this compound drug product.

2. Materials and Equipment:

- HPLC System with quaternary pump, auto-sampler, column thermostat, and UV-Vis or DAD detector.

- Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

- Reference Standards: Certified raubasine and pipratecol.

- Reagents: HPLC-grade methanol, acetonitrile, water, and other buffer salts (e.g., potassium dihydrogen phosphate).

3. Preliminary Chromatographic Conditions:

- Mobile Phase A: 0.05 M Potassium phosphate buffer, pH 4.5.

- Mobile Phase B: Acetonitrile:Methanol (50:50 v/v).

- Gradient Program: (To be optimized) | Time (min) | %A | %B | | :--- | :--- | :--- | | 0 | 85 | 15 | | 15 | 50 | 50 | | 16 | 10 | 90 | | 20 | 10 | 90 | | 21 | 85 | 15 | | 25 | 85 | 15 |

- Flow Rate: 1.0 mL/min (to be optimized).

- Column Temperature: 30°C.

- Detection Wavelength: To be determined by scanning standards (e.g., 220-280 nm).

- Injection Volume: 10 µL.

4. Sample Preparation:

- Standard Solution: Accurately weigh and transfer about 10 mg each of raubasine and pipratecol reference standards into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (e.g., mobile phase A:B 50:50). Further dilute as needed.

- Test Solution: Powder/crush tablets equivalent to 10 mg of each API. Transfer to a volumetric flask, add diluent, sonicate for 15-30 minutes, and filter.

5. Forced Degradation Study Protocol:

- Acid/Base Hydrolysis: Treat sample solution with 0.1 M HCl or 0.1 M NaOH at room temperature for 1 hour. Neutralize before analysis.

- Oxidative Stress: Treat sample solution with 3% H₂O₂ at room temperature for 1 hour.

- Thermal Degradation: Expose solid drug product to 60°C for 1-2 weeks.

- Photolytic Degradation: Expose drug product to UV and visible light as per ICH Q1B guidelines.

- Analyze all stressed samples and evaluate for peak purity and resolution between analytes and degradants.

Conclusion

While specific analytical methods for this compound are not publicly available, the path to developing them is well-established in pharmaceutical science. By systematically applying the principles of method development and validation outlined above—focusing on specificity through forced degradation studies, robustness through DOE, and rigorous validation—researchers can create a reliable quality control method for this combination drug product.

References

- 1. And... | Agno Pharmaceuticals Analytical Method Development [agnopharma.com]

- 2. A Step-by-Step Guide to Analytical and... Method Development [emerypharma.com]

- 3. Steps for Analytical | Pharmaguideline Method Development [pharmaguideline.com]

- 4. MeSH Browser [meshb.nlm.nih.gov]

- 5. Effect of a Raubasine-Pipratecol association ( this compound ) on... - Wikidata [wikidata.org]

Proposed Experimental Framework for Neuroprotective Activity Evaluation

The following framework outlines standard assays and models used to establish a compound's neuroprotective profile, which you can tailor for Isosarpan.

In Vitro Neuroprotection Assays

In vitro models are used for initial high-throughput screening and mechanistic studies.

- Oxygen-Glucose Deprivation (OGD) Model: This is a standard in vitro model that simulates ischemic conditions.

- Protocol Outline: Primary cortical neurons are cultured from rodent embryos. At a specified day in vitro (e.g., 7 days), the culture medium is replaced with a deoxygenated, glucose-free solution. The test compound is added either before (pre-treatment) or after (post-treatment) the OGD period. Cell viability is assessed 24 hours later using assays like lactate dehydrogenase (LDH) release or cell viability kits [1].

- Glutamate-Induced Excitotoxicity Model: Tests the compound's ability to protect against excessive glutamate, a key event in ischemic stroke [2].

- Protocol Outline: Neuronal cultures are exposed to a high concentration of glutamate (e.g., 100 µM). The test compound is co-applied or applied shortly after glutamate. Neuronal survival is measured after 24 hours.

- Oxidative Stress Model: Evaluates protection against reactive oxygen species (ROS).

- Protocol Outline: Cultures are treated with an oxidant stressor like hydrogen peroxide (H₂O₂). The compound's effect on cell survival and markers of oxidative stress (e.g., lipid peroxidation) are measured.

In Vivo Neuroprotection Studies

Promising in vitro results are typically validated in animal models of ischemic stroke.

- Transient Focal Ischemia (Middle Cerebral Artery Occlusion - MCAO) Model: This is the most widely used and clinically relevant model.

- Protocol Outline:

- Animals: Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

- Surgery: A filament is inserted into the common carotid artery and advanced to block the Middle Cerebral Artery for a defined period (e.g., 60-90 minutes) to induce ischemia, followed by filament removal to allow reperfusion [1] [3]. Laser Doppler flowmetry confirms a significant reduction in cerebral blood flow.

- Drug Administration: The test compound is administered intravenously or intra-arterially at various time points post-reperfusion (e.g., immediately, 1 hour, or 3 hours later) to determine the therapeutic window [3].

- Outcome Measures:

- Infarct Volume: The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) 24-72 hours after stroke. Viable tissue stains red, while the infarct area remains pale. Infarct volume is quantified using image analysis software [1].

- Neurological Function: Animals are scored on neurological deficit scales (e.g., a 0-5 point scale) and perform motor/behavioral tasks (e.g., rotarod, adhesive removal test) at multiple time points post-stroke to assess functional recovery [4] [3].

- Protocol Outline:

Summary of Key Outcome Measures

The table below summarizes the primary data you would collect and analyze.

| Model Type | Key Assay | Primary Readout | Typical Data Presentation |

|---|---|---|---|

| In Vitro | Oxygen-Glucose Deprivation (OGD) | Neuronal cell death (%) | Bar graph comparing OGD + Compound vs. OGD + Vehicle [1] |

| In Vitro | Glutamate Excitotoxicity | Neuronal cell survival (%) | Dose-response curve for the test compound |

| In Vivo | Transient MCAO | Cerebral infarct volume (mm³) | Bar graph; often includes representative TTC-stained brain sections [1] |

| In Vivo | Transient MCAO | Neurological deficit score | Line graph showing score improvement over time, or bar graph at a set endpoint [4] |

Experimental Workflow Diagram

The following diagram illustrates the logical progression from in vitro screening to in vivo validation, a common pathway in neuroprotective drug development.

Suggested Next Steps

- Verify the Compound Name: Double-check the spelling and nomenclature. The intended compound might be known by a different IUPAC name, code (e.g., from a specific pharmaceutical company), or generic name.

- Search Patent Databases: If it is a proprietary compound, its synthetic pathway and preliminary data may be disclosed in patent filings.

- Consult Chemical Suppliers: Major suppliers of research chemicals may have data sheets or application notes for this compound.

- Adapt the Framework: Once you have the correct compound and any available preliminary data, you can use the protocols and workflow above to design a comprehensive experimental plan.

References

- 1. Identification of Isoxsuprine Hydrochloride as a Neuroprotectant in Ischemic Stroke through Cell-Based High-Throughput Screening | PLOS One [journals.plos.org]

- 2. Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin 1 alpha administration is neuroprotective and... [jneuroinflammation.biomedcentral.com]

- 4. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]

Isosarpan antihypertensive mechanism of action

Drug Profile: Isosarpan (Ajmalicine)

| Attribute | Detail |

|---|---|

| Generic Name | Ajmalicine (also known as δ-Yohimbine or Raubasine) [1] |

| Brand Name | This compound [1] |

| Drug Class | Antihypertensive (Centrally acting / Peripherally acting α-adrenergic antagonist) [2] [1] |

| Primary Molecular Target | α1-Adrenergic Receptor [1] |

| Primary Mechanism of Action | Preferentially antagonizes α1-adrenergic receptors, leading to vasodilation and reduced blood pressure [1]. |

Established Mechanism of Action

This compound's active component, ajmalicine, is an alkaloid structurally related to yohimbine [1]. Its blood pressure-lowering effect is achieved through antagonism of α1-adrenergic receptors.

- Peripheral Action: As a preferential α1-adrenergic receptor antagonist, it blocks the binding of catecholamines like norepinephrine to α1-receptors on vascular smooth muscle [1]. This inhibition prevents vasoconstriction, leading to peripheral vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure [2] [1].

- Additional Pharmacological Activity: Ajmalicine is also noted as a very strong inhibitor of the CYP2D6 liver enzyme, which is responsible for the metabolism of many drugs [1].

Research and Experimental Pathways

For researchers aiming to investigate compounds like ajmalicine, the following core pathways relevant to its mechanism are critical areas of study. The diagram below outlines the primary vasoconstrictor signaling pathway that α1-adrenergic antagonists inhibit.

General Protocol for Functional Characterization of Antihypertensive Compounds

The following protocol outlines a general approach for in vitro and ex vivo assessment of compounds with potential vasodilatory effects.

1. Objective: To evaluate the vasodilatory effect and mechanism of action of a test compound (e.g., ajmalicine) on isolated blood vessels.

2. Materials:

- Tissue Preparation: Isolated arterial rings (e.g., rat aorta or mesenteric artery) mounted in organ baths.

- Physiological Solution: Oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution, maintained at 37°C.

- Equipment: Organ bath system, force transducers, data acquisition system.

- Reagents:

- Vasoconstrictors: Norepinephrine (1 nM - 10 µM), Phenylephrine (α1-adrenergic agonist, 1 nM - 10 µM), KCl (40-80 mM for receptor-independent contraction).

- Test compound: Ajmalicine (e.g., 1 nM - 100 µM).

- Receptor antagonists/inhibitors as required (e.g., Prazosin for α1-receptors).

- Endothelium-dependent vasodilator: Acetylcholine (1 nM - 10 µM).

3. Experimental Workflow:

The following diagram summarizes the key steps in this functional characterization process.

4. Detailed Methodologies:

Protocol 1: Assessment of Vasodilatory Potency

- Pre-contraction: Induce a stable submaximal contraction (e.g., 50-80% of maximum) in the arterial ring using a vasoconstrictor like norepinephrine (NE) or phenylephrine.

- Compound Application: Once a stable contraction plateau is reached, cumulatively add the test compound (ajmalicine) to the organ bath in half-log or log increments (e.g., from 1 nM to 100 µM).

- Data Recording: Record the tension change following each addition. Allow the response to plateau before adding the next dose.

- Analysis: Express the relaxation as a percentage of the pre-contracted tension. Calculate the half-maximal effective concentration (EC₅₀) to determine potency.

Protocol 2: Investigation of Mechanism via Pre-incubation

- Antagonist Incubation: Pre-incubate a separate set of arterial rings with a selective α1-adrenergic receptor antagonist (e.g., Prazosin, 1 µM) for 20-30 minutes.

- Agonist Challenge: Generate a concentration-response curve to an α1-agonist like phenylephrine in both the presence and absence of the antagonist and/or the test compound (ajmalicine).

- Analysis: A rightward shift in the agonist's curve in the presence of ajmalicine indicates competitive antagonism at the α1-adrenergic receptor.

Research Recommendations

Given the limited specific data on this compound, here are suggested paths forward for your research:

- Consult Specialized Databases: Search patent literature (e.g., USPTO, Espacenet) and chemical vendor sites (e.g., Sigma-Aldrich, MedChemExpress) for "ajmalicine" or "raubasine". These sources may contain analytical data or application notes not found in general literature.

- Focus on Broader Drug Class: Research on Rauwolfia alkaloids or modern α1-adrenergic receptor antagonists (e.g., Prazosin) can provide valuable insights into experimental design, potential pitfalls, and complementary assays.

- Investigate Secondary Effects: Given its strong CYP2D6 inhibition [1], designing studies to evaluate drug-drug interaction potential would be highly relevant for comprehensive safety profiling.

References

Standard Antimicrobial Susceptibility Testing Methods

For a research and development setting, the following methods are the cornerstones of in vitro antimicrobial evaluation.

Method 1: Agar Disk Diffusion Test (Kirby-Bauer Method)

This is a qualitative or semi-quantitative method that is simple, cost-effective, and provides reliable results to guide therapy [1] [2].

- Principle: Antibiotic-impregnated paper disks are placed on an agar plate seeded with a standardized inoculum of the test microorganism. As the drug diffuses into the agar, it creates a concentration gradient. After incubation, the diameter of the zone of inhibition around the disk is measured and correlated with the organism's susceptibility [1] [3].

- Standardized Protocol: The method is highly standardized by bodies like EUCAST and CLSI. Key steps include using Mueller-Hinton agar (with specific supplements for fastidious organisms), adjusting the inoculum to a 0.5 McFarland standard, and incubating under specified conditions [1] [3].

- Application: Best suited for rapidly growing bacteria like Enterobacterales and Staphylococcus spp. It allows for flexibility in the choice of antimicrobials tested on a single plate [1] [4].

Method 2: Broth Dilution for Minimum Inhibitory Concentration (MIC)

This semiquantitative method is considered a gold standard as it determines the lowest concentration of an antimicrobial that visibly inhibits growth [2] [4].

- Principle: A series of tubes or wells containing broth are inoculated with a standard microbial inoculum. Each tube contains a two-fold serial dilution of the antimicrobial agent. The MIC is the lowest concentration where no visible growth is observed after incubation [4].

- Protocol Details: The test can be performed in macro- or micro-dilution formats, with the latter being more efficient and common in automated systems. Results (MIC in µg/mL) are interpreted using clinical breakpoints (S, I, R) [4] [5].

Method 3: Agar Dilution Method